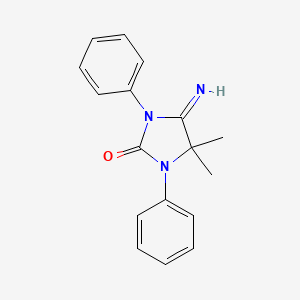
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as Etoperidone, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use as an antidepressant and anxiolytic agent. In
作用機序
The exact mechanism of action of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which are both involved in regulating mood and anxiety. Additionally, N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to increase the levels of dopamine in the brain, which is involved in regulating motivation and reward.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. Additionally, it has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for studying the neurobiological basis of depression and anxiety.
However, there are also some limitations to using N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, it has a number of side effects, such as sedation and dry mouth, which can confound the results of experiments.
将来の方向性
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is in developing more potent and selective inhibitors of serotonin and norepinephrine reuptake. Additionally, there is interest in studying the long-term effects of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide on the brain and behavior, as well as its potential use in treating other psychiatric disorders. Finally, there is interest in developing new formulations of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide that have a longer half-life and fewer side effects.
合成法
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide can be synthesized by reacting 3,4-dichlorophenylpiperazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential use as an antidepressant and anxiolytic agent. It has been found to be effective in treating depression and anxiety in animal models and has shown promise in clinical trials. Additionally, N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been studied for its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3S/c1-2-17-5-7-18(8-6-17)13(19)16-10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCXAVSTKVWZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5843416.png)

![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)


![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)